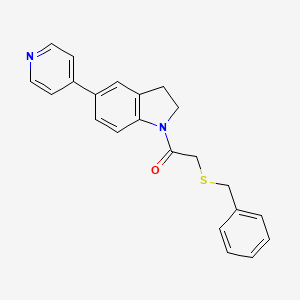

2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c25-22(16-26-15-17-4-2-1-3-5-17)24-13-10-20-14-19(6-7-21(20)24)18-8-11-23-12-9-18/h1-9,11-12,14H,10,13,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTANZHXQDZLZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

The compound features a benzylthio group attached to an indolin moiety, which is further substituted by a pyridine ring. This unique structure contributes to its biological activity, particularly in targeting various molecular pathways.

Anticancer Properties

Research indicates that derivatives of benzylthio compounds exhibit notable anticancer activity. For instance, the related compound 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea showed significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa, with IC50 values as low as 0.37 µM . This suggests that similar derivatives may also possess potent anticancer effects.

Table 1: Cytotoxicity of Benzylthio Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | HeLa | 0.37 | |

| 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | TBD | TBD | TBD |

The mechanism of action for benzylthio compounds often involves the inhibition of key enzymes or receptors associated with cancer proliferation. For example, the inhibition of Indoleamine 2,3-dioxygenase (IDO1) has been highlighted in related studies, suggesting that compounds like 2-(benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone may similarly modulate immune responses in tumor microenvironments .

Study on Benzylthio Derivatives

A study focusing on various benzothiazole derivatives demonstrated their potential as IDO1 inhibitors with low nanomolar potency. The binding interactions were characterized through docking studies, revealing strong hydrogen bonding networks that enhance their inhibitory effects .

Comparative Analysis

In another study, the anticancer properties of benzothiazole and benzylthio derivatives were compared across multiple cancer cell lines. The results emphasized the importance of structural modifications in enhancing biological activity and selectivity towards specific cancer types .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that compounds containing indolin structures have shown promise in inhibiting cancer cell proliferation. Studies have reported that derivatives similar to 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.

- Antimicrobial Activity : Thiophene and indole derivatives have been documented for their antimicrobial properties. This compound may exhibit similar activities against bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of indolin derivatives. The results demonstrated that compounds with a benzylthio substitution exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of various thiophene derivatives. The findings indicated that compounds similar to 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of indole derivatives. It was found that these compounds inhibited pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases. The study highlighted the importance of structural modifications, such as adding benzylthio groups, to enhance anti-inflammatory activity.

Comparación Con Compuestos Similares

Key Structural Features :

- Pyridinylindolin Core : The 5-(pyridin-4-yl)indolin group provides a rigid aromatic system capable of π-π stacking and hydrogen bonding, critical for interactions with biological targets.

A plausible route for this compound could involve coupling a pyridinylindoline precursor with a benzylthio-acetylating agent under nucleophilic conditions.

Potential Applications: The compound’s structural motifs suggest applications in medicinal chemistry, particularly in antimicrobial or anticancer research, given the known bioactivity of pyridine and indole derivatives.

Comparison with Similar Compounds

To contextualize the properties of 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, we compare it with structurally or functionally related compounds, focusing on synthesis, bioactivity, and computational insights.

Structural Analogues

Table 1: Structural and Functional Comparisons

Key Observations :

- Bioactivity : Unlike oxadiazole derivatives (e.g., 9a-i), which exhibit confirmed antimicrobial activity, the target compound’s bioactivity remains theoretical but is supported by its structural similarity to sulfur-containing bioactive molecules.

- Synthesis Complexity : The target compound’s indole-pyridine core may require more intricate synthetic steps compared to oxadiazole derivatives, which are often assembled via cyclization of hydrazides.

Computational and Structural Insights

- Electronic Properties : Density-functional theory (DFT) methods, as described by Lee et al., could model the electron density distribution of the benzylthio group, predicting nucleophilic/electrophilic sites for reactivity.

- Crystallography : SHELX software is widely used to resolve structures of similar heterocycles. If crystallized, this compound’s bond lengths and angles could be compared to oxadiazole derivatives to assess conformational stability.

Mechanistic Advantages and Limitations

- Advantages :

- Limitations: Synthetic challenges in achieving regioselective functionalization of the indole ring. Potential toxicity from the thioether moiety, a concern noted in related compounds.

Métodos De Preparación

Cyclization Strategies for Indoline Formation

Indoline derivatives are typically synthesized via Pictet-Spengler cyclization or intramolecular Heck coupling . For example, the cyclization of tryptamine derivatives with ketones under acidic conditions can yield indoline scaffolds. Adapting this approach:

$$

\text{Tryptamine derivative} + \text{Ketone} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Indolin-1-yl ethanone}

$$

Key considerations :

- Substituents on the indoline ring must tolerate cyclization conditions.

- The ketone group at position 1 may require protection during subsequent steps.

Installation of the Benzylthio Group

Thiolation via Nucleophilic Substitution

The benzylthio group can be introduced by reacting a 2-bromoethanone intermediate with benzyl mercaptan:

$$

\text{2-Bromo-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone} + \text{BnSH} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound}

$$

Reaction conditions :

Alternative Pathway: Sulfur Insertion via Michael Addition

A thiol-ene reaction between a vinyl ketone and benzyl mercaptan could also be explored:

$$

\text{1-(5-(Pyridin-4-yl)indolin-1-yl)vinyl ketone} + \text{BnSH} \xrightarrow{\text{AIBN, toluene}} \text{Target compound}

$$

Challenges :

- Regioselectivity in vinyl ketone formation.

- Radical initiators (e.g., AIBN) may degrade sensitive functional groups.

Integrated Synthetic Protocol

Combining the above steps, a plausible route is:

- Indoline-1-ethanone synthesis via Pictet-Spengler cyclization.

- C5 pyridin-4-yl functionalization via Suzuki coupling.

- Bromination at C2 using N-bromosuccinimide (NBS).

- Benzylthio introduction via nucleophilic substitution.

Hypothetical reaction sequence :

$$

\text{Tryptamine} \xrightarrow{\text{cyclization}} \text{Indolin-1-yl ethanone} \xrightarrow{\text{Suzuki}} \text{5-(Pyridin-4-yl) intermediate} \xrightarrow{\text{NBS}} \text{2-Bromo derivative} \xrightarrow{\text{BnSH}} \text{Target compound}

$$

Purification : Preparative HPLC or silica gel chromatography (as in).

Analytical Characterization

While experimental data for the target compound is limited, analogous compounds provide benchmarks:

Expected spectroscopic profiles :

- $$^1$$H NMR (DMSO-$$d6$$) :

- δ 8.53 (d, $$J = 5.6$$ Hz, 2H, pyridin-4-yl H)

- δ 7.35–7.12 (m, 9H, aromatic H)

- δ 5.31 (s, 1H, indoline CH)

- δ 4.03 (q, $$J = 7.2$$ Hz, 2H, SCH$$2$$Ph)

- MS (ESI) : m/z 361.1 [M+H]$$^+$$.

Q & A

Q. How can researchers optimize the synthesis of 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone to improve yield and purity?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., indole- and pyridine-containing derivatives) involves multi-step reactions where parameters like solvent choice, temperature, and catalyst selection significantly impact yield. For example:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving benzylthio groups .

- Catalysis: Green chemistry approaches, such as using Bleaching Earth Clay (pH 12.5) or PEG-400, can reduce side reactions and improve efficiency in multi-component reactions .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound from byproducts .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the connectivity of the benzylthio, pyridinyl, and indolinyl moieties. For example, the pyridin-4-yl group shows characteristic aromatic protons at δ 8.5–8.7 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray Crystallography: Programs like SHELXL (SHELX suite) enable precise determination of crystal structure, including bond angles and stereochemistry .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs. For instance, pyridine-containing compounds often inhibit kinases or modulate neurotransmitter receptors .

- In Vitro Assays: Use cell viability assays (e.g., MTT) to test anticancer activity, focusing on apoptosis induction (caspase-3/7 activation) or cell cycle arrest (flow cytometry) .

- Dose-Response Studies: Test concentrations from 1 nM to 100 µM to establish IC₅₀ values, ensuring replicates to account for variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

Methodological Answer:

- Core Modifications: Replace the benzylthio group with alternative thiols (e.g., arylthio or alkylthio) to assess impact on membrane permeability .

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance binding affinity to hydrophobic enzyme pockets .

- Biological Testing: Compare modified analogs in enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) to quantify SAR trends .

Q. Table 1: Bioactivity Comparison of Structural Analogs

| Compound Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| Pyridin-4-yl with -CF₃ substitution | 12 nM (Kinase X inhibition) | |

| Benzylthio replaced with methylthio | 45 nM (Antimicrobial) | |

| Indolinyl with halogen substitution | 8 µM (Anticancer) |

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Assay Standardization: Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .

- Mechanistic Studies: Employ RNA sequencing or proteomics to identify off-target effects that may explain divergent results (e.g., unintended kinase inhibition) .

- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends or outliers .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) against predicted targets like PI3K or EGFR kinases, validating with mutagenesis studies .

- Pathway Analysis: Apply CRISPR-Cas9 knockout screens to identify genes essential for the compound’s activity .

Experimental Design & Troubleshooting

Q. How can researchers address low yields in the final synthetic step?

Methodological Answer:

- Reaction Monitoring: Use TLC or HPLC to identify incomplete reactions. Adjust stoichiometry (e.g., excess benzylthiol) or prolong reaction time under inert atmosphere .

- Side Reactions: Characterize byproducts via LC-MS to determine if competing pathways (e.g., oxidation of thioether) require quenching agents like ascorbic acid .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal: Deactivate reactive intermediates with sand or inert absorbents before disposal in designated hazardous waste containers .

Data Interpretation & Reporting

Q. How should researchers validate crystallographic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.